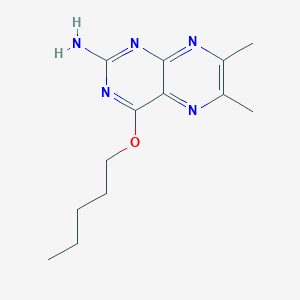
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their fused pyrimidine and pyrazine rings. This compound is characterized by the presence of two methyl groups at positions 6 and 7, a pentyloxy group at position 4, and an amino group at position 2. Pteridines are significant due to their roles in biological systems, including as cofactors in enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride. The reaction conditions include:
Reagents: 7-chloropterin, propargyl alcohol, sodium hydride
Solvent: Anhydrous conditions are preferred
Temperature: Controlled to avoid decomposition
Purification: The product is purified using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.
Reduction: Reduction reactions may target the amino group.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the pentyloxy position .
Applications De Recherche Scientifique
Biology: Pteridines, including this compound, are investigated for their roles in biological systems, particularly in enzymatic reactions and as cofactors.
Medicine: Research into pteridine derivatives explores their potential therapeutic applications, including as antimicrobial agents and in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes. The compound may act as a cofactor, facilitating enzymatic reactions by stabilizing transition states or participating in redox reactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2-Amino-6,7-dimethyl-4-hydroxypteridine
- 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine
Comparison: 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Propriétés
Numéro CAS |
916248-94-7 |
|---|---|
Formule moléculaire |
C13H19N5O |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
6,7-dimethyl-4-pentoxypteridin-2-amine |
InChI |
InChI=1S/C13H19N5O/c1-4-5-6-7-19-12-10-11(17-13(14)18-12)16-9(3)8(2)15-10/h4-7H2,1-3H3,(H2,14,16,17,18) |
Clé InChI |
RTWSMDQJIRKGDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NC(=NC2=NC(=C(N=C21)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
